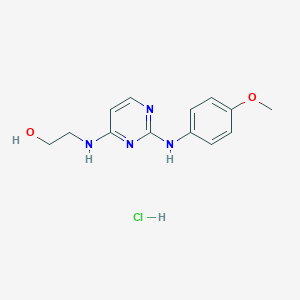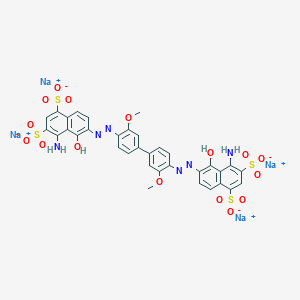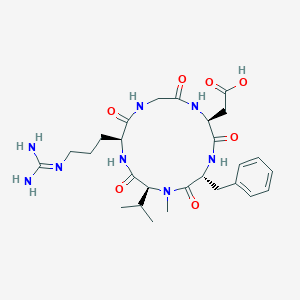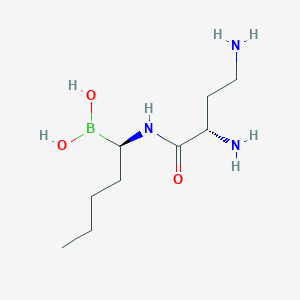
Cardiogenol C hydrochloride
Übersicht
Beschreibung
Cardiogenol C hydrochloride is a potent cell-permeable compound . It is known to induce the differentiation of cardiomyocytes from embryonic stem cells (ESCs) with an EC50 of 0.1 µM . It significantly increases the expression of Nkx2.5 and atrial natriuretic factor .
Molecular Structure Analysis
The molecular formula of Cardiogenol C hydrochloride is C13H16N4O2·HCl . The molecular weight is 296.75 Da .
Physical And Chemical Properties Analysis
Cardiogenol C hydrochloride is a solid . It is soluble in water to 100mM, and in DMSO to 100mM . The solubility in DMSO is ≥109.6 mg/mL, in H2O is ≥14.85 mg/mL with ultrasonic, and in EtOH is ≥8.35 mg/mL with ultrasonic .
Wissenschaftliche Forschungsanwendungen
Cardiogenol C Hydrochloride: A Comprehensive Analysis of Scientific Research Applications
1. Induction of Cardiomyocytes from Embryonic Stem Cells Cardiogenol C hydrochloride is known for its ability to induce the differentiation of MHC-positive cardiomyocytes from embryonic stem cells, with an EC50 value of 0.1 µM. This process involves the expression of cardiac muscle cell-specific transcription factors such as GATA-4, MEF2, and Nkx2.5, leading to the characteristic beating behavior of differentiated cardiomyocytes .
2. Cardiac Repair via Cell Transplantation Therapy Research suggests that Cardiogenol C hydrochloride can act cardiomyogenic on already lineage-committed progenitor cell types with limited plasticity. It serves as a tool to improve cardiac repair through cell transplantation therapy in animal models .
Activation of Cardiac Transcription Factors: Treatment with Cardiogenol C hydrochloride significantly increases the expression of Nkx2.5 and atrial natriuretic factor, which are crucial for cardiac development and function .
4. Transdifferentiation of Mouse Hair Bulge Progenitor Cells Cardiogenol C hydrochloride has been shown to induce mouse hair bulge progenitor cells (HBPCs) to express early specific markers for pre-cardiomyogenic cells like GATA4, Nkx2.5, and Tbx5. In prolonged cultures, these cells exhibit cardiomyocyte-like characteristics .
Wnt Signaling Pathway Activation: The transdifferentiation process induced by Cardiogenol C hydrochloride involves activation of the Wnt signaling pathway and altered expression of key chromatin remodeling proteins, which are essential steps in cardiac development .
Wirkmechanismus
Target of Action
Cardiogenol C hydrochloride is a potent cell-permeable pyrimidine inducer . Its primary targets are embryonic stem cells (ESCs) and lineage-committed progenitor cell types . It prompts the differentiation of these cells into cardiomyocytes .
Mode of Action
Cardiogenol C hydrochloride interacts with its targets (ESCs and progenitor cells) and induces their differentiation into cardiomyocytes . This interaction results in significant changes in the expression of cardiac-specific transcription factors such as Nkx2.5 and atrial natriuretic factor .
Biochemical Pathways
It is known that the compound significantly increases the expression of cardiac-specific transcription factors such as nkx25 and atrial natriuretic factor . These factors play crucial roles in the differentiation of ESCs into cardiomyocytes .
Pharmacokinetics
It is known to be soluble in water and dmso up to 100mm , which suggests that it may have good bioavailability.
Result of Action
The result of Cardiogenol C hydrochloride’s action is the differentiation of ESCs into cardiomyocytes . This is evidenced by the characteristic beating behavior of differentiated cardiomyocytes .
Action Environment
It is known that the compound is stable at room temperature and can be stored long-term at -20°c
Safety and Hazards
Cardiogenol C hydrochloride is considered toxic . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, and clothing . Chemical-resistant rubber gloves and chemical safety goggles are recommended for personal protection .
Eigenschaften
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHYSZVJLHCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cardiogenol C hydrochloride | |
CAS RN |
671225-39-1 | |
| Record name | Cardiogenol C hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)
![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)
![[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone](/img/structure/B522947.png)

![2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one](/img/structure/B523711.png)


![4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B524577.png)


![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine](/img/structure/B524905.png)
![(2R)-2alpha-[(3E)-4,8-Dimethyl-3,7-nonadienyl]-2,3beta-dimethyl-7-hydroxy-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B525066.png)
![4-[5-[5-(4-Carbamimidoylphenyl)thiophen-2-yl]thiophen-2-yl]benzenecarboximidamide](/img/structure/B525076.png)
![N'-methoxy-6-[5-[4-[(E)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]pyridine-3-carboximidamide](/img/structure/B525083.png)